4-Demethyltrimethoprim Sulfate

antimicrobial resistance DHFR inhibitor Escherichia coli

4-Demethyltrimethoprim (4′-DTMP; CAS 21253-58-7; also known as 4′-desmethyltrimethoprim) is the 4′-O-demethylated analog of the clinical antibiotic trimethoprim (TMP), belonging to the 2,4-diaminopyrimidine class of dihydrofolate reductase (DHFR) inhibitors. It functions both as a primary oxidative metabolite of TMP—formed predominantly by CYP3A4 in human liver microsomes —and as a recognized process impurity in trimethoprim drug substance, necessitating well-characterized reference standards for pharmaceutical quality control.

Molecular Formula C13H16N4O6S
Molecular Weight 356.36 g/mol
Cat. No. B13849843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Demethyltrimethoprim Sulfate
Molecular FormulaC13H16N4O6S
Molecular Weight356.36 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OS(=O)(=O)O)OC)CC2=CN=C(N=C2N)N
InChIInChI=1S/C13H16N4O6S/c1-21-9-4-7(3-8-6-16-13(15)17-12(8)14)5-10(22-2)11(9)23-24(18,19)20/h4-6H,3H2,1-2H3,(H,18,19,20)(H4,14,15,16,17)
InChIKeyJBZGIFAFBPVISH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Demethyltrimethoprim Sulfate for Research and Reference Standard Procurement: Core Identity and Scientific Context


4-Demethyltrimethoprim (4′-DTMP; CAS 21253-58-7; also known as 4′-desmethyltrimethoprim) is the 4′-O-demethylated analog of the clinical antibiotic trimethoprim (TMP), belonging to the 2,4-diaminopyrimidine class of dihydrofolate reductase (DHFR) inhibitors. It functions both as a primary oxidative metabolite of TMP—formed predominantly by CYP3A4 in human liver microsomes [1]—and as a recognized process impurity in trimethoprim drug substance, necessitating well-characterized reference standards for pharmaceutical quality control [2]. Structurally, the replacement of the 4′-methoxy group of TMP with a phenolic hydroxyl confers altered polarity (logP −0.09 vs 0.91 for TMP) and enables additional local enzyme interactions with DHFR . Critically, 4′-DTMP has been demonstrated to retain wild-type antibacterial activity comparable to TMP while exhibiting dramatically enhanced potency against clinically relevant TMP-resistant E. coli strains harboring the L28R DHFR mutation—the most frequently observed resistance-conferring mutation in laboratory evolution studies [3].

Why 4-Demethyltrimethoprim Sulfate Cannot Be Substituted by Generic Trimethoprim or Its Metabolites


Generic substitution with trimethoprim (TMP), 3-demethyltrimethoprim, or other TMP metabolites fails to replicate the distinct functional profile of 4-demethyltrimethoprim. Although TMP and 4′-DTMP exhibit indistinguishable antimicrobial activity against wild-type E. coli [1], they diverge fundamentally against TMP-resistant L28R mutants: 4′-DTMP displays 30–90-fold greater potency, whereas TMP loses efficacy [1]. Substituting with 3-demethyltrimethoprim—the quantitatively predominant TMP urinary metabolite (~30% of excreted radioactivity vs ~19% for 4-demethyltrimethoprim glucuronide [2])—does not provide the L28R-specific inhibitory mechanism. Broader class-level substitution with other diaminopyrimidine DHFR inhibitors such as brodimoprim also fails, as these compounds lack the 4′-polar modification that induces the critical additional local enzyme interactions with the DHFR M20 loop . Furthermore, the sulfate salt form (4-demethyltrimethoprim sulfate) offers distinct solubility and handling properties relative to the free base, with specific implications for in vitro dosing and reference standard preparation.

Quantitative Evidence Guide: 4-Demethyltrimethoprim Sulfate Differentiation Against Comparators


Evidence 1: 30–90-Fold Enhanced Antimicrobial Activity Against TMP-Resistant L28R E. coli Versus Trimethoprim

In isogenic E. coli strains carrying the L28R DHFR mutation—the most frequently observed TMP resistance-conferring mutation in laboratory evolution experiments—4′-DTMP exhibited 30–90-fold enhanced antimicrobial activity compared to native TMP [1]. Critically, activity against wild-type E. coli was indistinguishable between 4′-DTMP and TMP, demonstrating that the differentiation is mutation-specific rather than a general potency increase [1]. This selectivity was confirmed against a library of 11 single-point DHFR mutations: 4′-DTMP showed increased activity only against L28R, with activity against all other mutations comparable to TMP [1]. This mutant-specific enhancement is a direct consequence of the polar 4′-hydroxyl group forming additional electrostatic or hydrogen-bonding interactions with the arginine side chain introduced by the L28R substitution [1].

antimicrobial resistance DHFR inhibitor Escherichia coli

Evidence 2: DHFR Binding Affinity: ~2-Fold Higher Ki for L28R Variant Versus TMP

In vitro binding measurements using purified E. coli DHFR proteins demonstrated that 4′-DTMP has nearly two-fold higher binding affinity to the L28R mutant DHFR compared to TMP at steady state [1]. The absolute inhibition constant (Ki) of 4′-DTMP was independently determined as 5.1 nM for wild-type DHFR (DHFR_WT) and 34.3 nM for the L28R variant (DHFR_L28R) . In contrast, the Ki values of TMP and 4′-DTMP for DHFR_WT were comparable [1]. This differential binding supports the mechanism underlying the enhanced antimicrobial activity against L28R mutants: increased drug-target residence time and more effective competitive displacement of the natural substrate dihydrofolate (DHF) [1].

DHFR binding kinetics enzyme inhibition dihydrofolate reductase

Evidence 3: ~10-Fold Lower Resistance Levels and Suppression of L28R Emergence in Long-Term Evolution Experiments

In 21-day laboratory evolution experiments using a morbidostat (~10–15 generations per day), E. coli populations evolved under 4′-DTMP selection acquired resistance at a substantially slower rate and achieved final resistance levels approximately 10-fold lower than populations evolved under TMP selection [1]. Strikingly, only 1 out of 8 populations (12.5%) evolving under 4′-DTMP acquired the L28R mutation, compared to 6 out of 7 populations (85.7%) under TMP selection (p = 0.017, Wilcoxon test) [1]. The frequency of the L28R mutation at the end of the experiment was drastically reduced from ~80% under TMP to ~15% under 4′-DTMP [1]. Populations evolved under 4′-DTMP also exhibited significantly longer doubling times: 63.7 ± 12.5 min vs 49.8 ± 10 min for TMP-evolved populations (p = 0.04) [1]. This resistance-modulating effect results from 4′-DTMP eliminating genetic trajectories that pass through the L28R mutation—the most beneficial single resistance mutation in DHFR—diverting evolution towards less catalytically efficient genotypes [1].

antibiotic resistance evolution morbidostat genetic trajectory

Evidence 4: Physicochemical Differentiation—Hydrophilicity, MW, and Thermal Stability vs Trimethoprim

4-Demethyltrimethoprim differs from trimethoprim in key physicochemical parameters relevant to formulation, analytical method development, and in vitro handling. The 4′-demethyl modification reduces the logP from 0.91 (TMP) [1] to −0.09 (4′-DTMP) , representing a one-log-unit shift toward hydrophilicity that affects chromatographic retention and solvent partitioning. Molecular weight decreases from 290.32 g/mol (C₁₄H₁₈N₄O₃) for TMP [1] to 276.29 g/mol (C₁₃H₁₆N₄O₃) for 4′-DTMP . The melting point increases from 199–203°C (TMP) [1] to 265–270°C (decomposition) , indicating higher thermal stability and different crystallinity. These differences directly impact HPLC method development: 4′-DTMP can be used as a resolution marker to validate separation from TMP in impurity profiling [2], and its distinct UV spectral properties at 243–254 nm allow simultaneous quantification alongside TMP in biological matrices [3].

physicochemical properties logP drug-like properties

Evidence 5: Distinct Metabolic Profile—CYP3A4-Mediated Formation and Glucuronide Excretion Pattern

4-Demethyltrimethoprim occupies a defined position in the TMP metabolic pathway that is distinct from the quantitatively dominant 3-demethyl metabolite. In rats, 4-demethyltrimethoprim is excreted mainly as the glucuronide conjugate, accounting for approximately 19% of urinary radioactivity after oral ¹⁴C-TMP administration, compared to >30% for 3-demethyltrimethoprim and smaller amounts for TMP N-oxide (7%) and α-hydroxy-TMP (5%) [1]. In human liver microsomes, the formation of 4′-desmethyl-TMP is mediated by several P450s, with CYP3A4 making the major contribution, as evidenced by up to 50% inhibition by ketoconazole; formation follows single-enzyme Michaelis-Menten kinetics with Km values markedly above (>10-fold) therapeutic TMP concentrations (<50 μM) [2]. 4′-Desmethyl-TMP has also been identified as a reactive TMP metabolite precursor with implications for idiosyncratic adverse drug reactions [3]. This metabolic specificity means that 4-demethyltrimethoprim cannot be substituted by 3-demethyltrimethoprim or other TMP metabolites in pharmacokinetic studies investigating CYP3A4-dependent metabolic pathways or reactive metabolite formation [2].

drug metabolism CYP3A4 pharmacokinetics

Evidence 6: Pharmaceutical Reference Standard—Validated Identity and Purity for Regulatory Compliance

4-Demethyltrimethoprim is a well-characterized reference material that meets stringent regulatory standards including USP, EMA, JP, and BP specifications [1]. As a recognized process impurity of trimethoprim drug substance , it plays a critical role in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and commercial trimethoprim production quality control [1]. Validated analytical data packages typically include HPLC purity (min. 95.0 area%, with exact purity reported on Certificate of Analysis), NMR structural confirmation, and mass spectrometry identification . The availability of isotopically labeled analog (4-demethyltrimethoprim-d₆) further supports quantitative LC-MS/MS method development [2]. In porcine plasma, an HPLC-UV method achieved mean recoveries for 4′-demethyl trimethoprim of >80%, with method sensitivity of 25–50 ng/mL [3]. This regulatory-grade characterization differentiates 4-demethyltrimethoprim from other TMP metabolites that may lack certified purity documentation or pharmacopoeial recognition.

pharmaceutical quality control reference standard impurity profiling

4-Demethyltrimethoprim Sulfate: Evidence-Based Research and Industrial Application Scenarios


Resistance Evolution and Mutant-Specific Antibiotic Research

4-Demethyltrimethoprim sulfate is the compound of choice for investigating resistance-blocking strategies targeting the L28R DHFR mutation in E. coli. The demonstrated ability to selectively suppress L28R emergence (from ~86% to ~13% of populations, p = 0.017) and reduce resistance levels ~10-fold compared to TMP [1] makes it essential for morbidostat-based laboratory evolution experiments, competition assays with mixed bacterial populations, and studies on evolutionary trajectory diversion. Researchers can use 4′-DTMP as a tool to probe epistatic interactions between DHFR mutations and to screen for compensatory mutations that arise when L28R is blocked [1].

DHFR Enzyme Kinetics and Structure-Activity Relationship Studies

With characterized Ki values of 5.1 nM (DHFR_WT) and 34.3 nM (DHFR_L28R) [1], and a demonstrated ~2-fold binding advantage over TMP for the L28R variant , 4-demethyltrimethoprim serves as a critical probe molecule for DHFR structure-activity relationship (SAR) studies. Its polar 4′-hydroxyl modification provides a distinct interaction profile with the M20 loop of DHFR, enabling computational chemists and structural biologists to investigate dynamical local interactions that control the kinetic barrier to enzyme inhibition . The compound is particularly valuable for molecular dynamics simulations and free energy perturbation (FEP) calculations comparing TMP and 4′-DTMP binding to DHFR variants .

Pharmaceutical Impurity Profiling and GMP Quality Control

As a multi-compendial reference standard meeting USP, EMA, JP, and BP specifications [1], 4-demethyltrimethoprim sulfate is indispensable for HPLC method development and validation in trimethoprim drug substance and finished product testing. Its distinct chromatographic retention (logP −0.09 vs 0.91 for TMP) ensures baseline separation from TMP , while its validated purity (≥95.0 area% by HPLC) supports accurate quantification of this process impurity in ANDA and NDA submissions. The availability of the deuterated analog (4-demethyltrimethoprim-d₆) [2] further enables robust LC-MS/MS methods for trace-level impurity quantification in stability studies and forced degradation assessments.

Drug Metabolism and CYP3A4 Phenotyping Studies

4-Demethyltrimethoprim is the definitive reference standard for identifying and quantifying CYP3A4-mediated TMP O-demethylation in human liver microsome assays [1]. In pharmacokinetic studies across species (rat, porcine, human), the compound enables accurate quantification of this specific metabolic pathway—which accounts for ~19% of TMP urinary metabolites in rats —and can be used as a biomarker for CYP3A4 activity phenotyping. The documented method sensitivity of 25–50 ng/mL in plasma using HPLC-UV supports its use in therapeutic drug monitoring (TDM) applications where distinguishing between TMP and its metabolites is clinically relevant.

Quote Request

Request a Quote for 4-Demethyltrimethoprim Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.